N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide
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Overview
Description
N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a thiazole ring substituted with diphenyl groups and a benzamide moiety with a methylsulfonyl substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with Diphenyl Groups:
Formation of the Benzamide Moiety: The benzamide moiety is introduced by reacting the thiazole derivative with 3-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide moiety allow it to bind to enzymes or receptors, potentially inhibiting their activity. The methylsulfonyl group may enhance its solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenylthiazol-2-yl)-3-(methylsulfonyl)benzamide
- N-(4,5-diphenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide
- N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)aniline
Uniqueness
N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the thiazole ring, diphenyl groups, and methylsulfonyl-substituted benzamide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S2/c1-30(27,28)19-14-8-13-18(15-19)22(26)25-23-24-20(16-9-4-2-5-10-16)21(29-23)17-11-6-3-7-12-17/h2-15H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHDDZYJMCOVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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